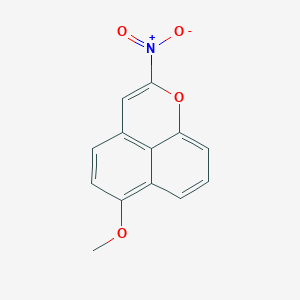
6-Methoxy-2-nitronaphtho(1,8-bc)pyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-2-nitronaphtho(1,8-bc)pyran, also known as MNNG, is a nitrosamine compound that is widely used in scientific research. This compound is a potent mutagen and carcinogen, and it is commonly used to induce mutations in cells and animals for the study of cancer and genetic diseases. In
Mécanisme D'action
6-Methoxy-2-nitronaphtho(1,8-bc)pyran is a potent mutagen and carcinogen because it reacts with DNA to form adducts that can lead to mutations and cancer. 6-Methoxy-2-nitronaphtho(1,8-bc)pyran reacts with the guanine base of DNA to form O6-methylguanine, which can lead to mispairing of nucleotides during DNA replication and ultimately to mutations. 6-Methoxy-2-nitronaphtho(1,8-bc)pyran can also react with other nucleotides in DNA to form crosslinks and other types of adducts.
Effets Biochimiques Et Physiologiques
6-Methoxy-2-nitronaphtho(1,8-bc)pyran has been shown to induce a wide range of biochemical and physiological effects in cells and animals. 6-Methoxy-2-nitronaphtho(1,8-bc)pyran can induce cell death, DNA damage, and mutations. 6-Methoxy-2-nitronaphtho(1,8-bc)pyran has also been shown to induce oxidative stress and inflammation, which can contribute to the development of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
6-Methoxy-2-nitronaphtho(1,8-bc)pyran is a potent mutagen and carcinogen that is widely used in scientific research. Its advantages include its ability to induce mutations in cells and animals, which can be used to study the mechanisms of cancer and genetic diseases. However, 6-Methoxy-2-nitronaphtho(1,8-bc)pyran also has limitations, including its toxicity and potential to cause harm to researchers working with the compound.
Orientations Futures
There are many future directions for research on 6-Methoxy-2-nitronaphtho(1,8-bc)pyran. One area of research is the development of new methods for studying the mechanisms of DNA damage and repair. Another area of research is the development of new drugs and therapies for the treatment of cancer and genetic diseases. Finally, there is a need for more research on the safety and toxicity of 6-Methoxy-2-nitronaphtho(1,8-bc)pyran, as well as the development of new methods for handling and working with the compound in the laboratory.
Conclusion:
In conclusion, 6-Methoxy-2-nitronaphtho(1,8-bc)pyran is a potent mutagen and carcinogen that is widely used in scientific research. It is commonly used to induce mutations in cells and animals for the study of cancer and genetic diseases. 6-Methoxy-2-nitronaphtho(1,8-bc)pyran has many advantages and limitations for lab experiments, and there are many future directions for research on the compound. Overall, 6-Methoxy-2-nitronaphtho(1,8-bc)pyran is an important tool for the study of cancer and genetic diseases, and its use in scientific research will continue to be an important area of study in the future.
Méthodes De Synthèse
6-Methoxy-2-nitronaphtho(1,8-bc)pyran can be synthesized by the reaction of 6-methoxy-2-naphthol with nitrite in the presence of acid. The reaction proceeds through the formation of a diazonium intermediate, which then reacts with a naphthalene ring to form the final product.
Applications De Recherche Scientifique
6-Methoxy-2-nitronaphtho(1,8-bc)pyran is widely used in scientific research as a mutagen and carcinogen. It is commonly used to induce mutations in cells and animals for the study of cancer and genetic diseases. 6-Methoxy-2-nitronaphtho(1,8-bc)pyran has been used to study the mechanisms of DNA damage and repair, as well as the role of genetic mutations in cancer development.
Propriétés
Numéro CAS |
105052-39-9 |
|---|---|
Nom du produit |
6-Methoxy-2-nitronaphtho(1,8-bc)pyran |
Formule moléculaire |
C13H9NO4 |
Poids moléculaire |
243.21 g/mol |
Nom IUPAC |
8-methoxy-3-nitro-2-oxatricyclo[7.3.1.05,13]trideca-1(12),3,5(13),6,8,10-hexaene |
InChI |
InChI=1S/C13H9NO4/c1-17-10-6-5-8-7-12(14(15)16)18-11-4-2-3-9(10)13(8)11/h2-7H,1H3 |
Clé InChI |
DNZYLXTVVJFKQE-UHFFFAOYSA-N |
SMILES |
COC1=C2C=CC=C3C2=C(C=C1)C=C(O3)[N+](=O)[O-] |
SMILES canonique |
COC1=C2C=CC=C3C2=C(C=C1)C=C(O3)[N+](=O)[O-] |
Autres numéros CAS |
105052-39-9 |
Synonymes |
6-methoxy-2-nitronaphtho(1,8-bc)pyran R 7779 R-7779 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



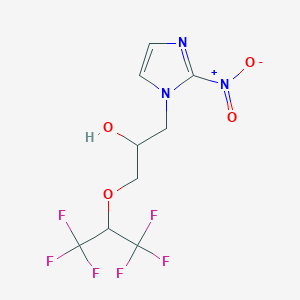
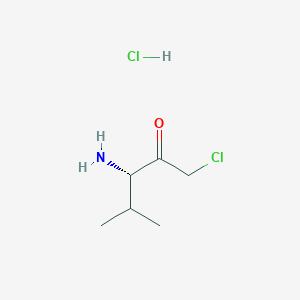
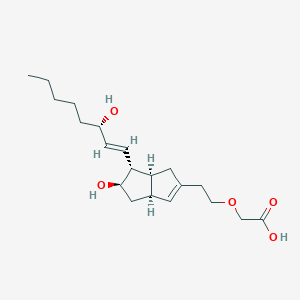
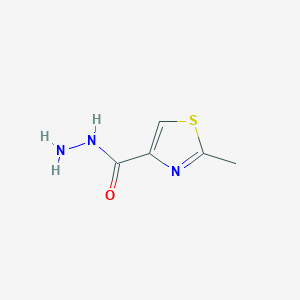
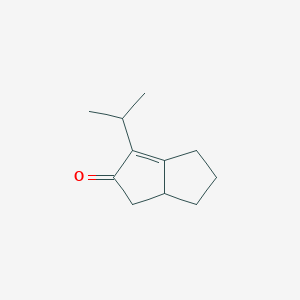


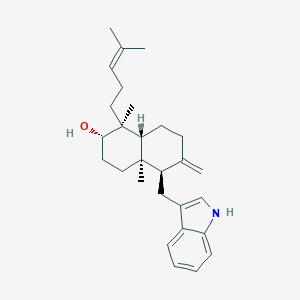
![(3R,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B11249.png)
![[1,1'-Binaphthalene]-2,2'-dithiol](/img/structure/B11251.png)
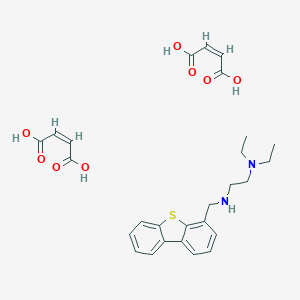

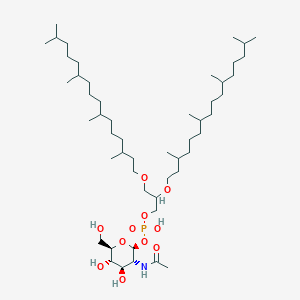
![Imidazo[1,2-a]pyrazine-3-carbaldehyde](/img/structure/B11262.png)